PF-3845

Description

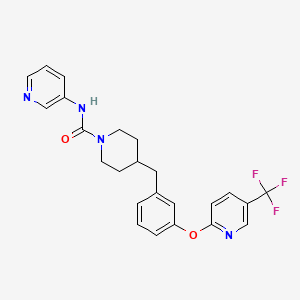

Structure

3D Structure

Properties

IUPAC Name |

N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F3N4O2/c25-24(26,27)19-6-7-22(29-15-19)33-21-5-1-3-18(14-21)13-17-8-11-31(12-9-17)23(32)30-20-4-2-10-28-16-20/h1-7,10,14-17H,8-9,11-13H2,(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOJHRYUGLRASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648905 | |

| Record name | N-(Pyridin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]piperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196109-52-0 | |

| Record name | N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196109-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PF-3845 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1196109520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Pyridin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]piperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-3845 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3PW846TYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PF-3845 mechanism of action on FAAH

An In-depth Technical Guide to the Mechanism of Action of PF-3845 on Fatty Acid Amide Hydrolase (FAAH)

Introduction

This compound, or N-3-pyridinyl-4-([3-([5-(trifluoromethyl)-2-pyridinyl]oxy)phenyl]methyl)-1-piperidinecarboxamide, is a highly potent, selective, and orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[3][4] By inhibiting FAAH, this compound effectively increases the endogenous levels of these signaling lipids, leading to enhanced activation of cannabinoid receptors and producing a range of therapeutic effects, including analgesic, anti-inflammatory, and anxiolytic responses, without the psychomimetic side effects associated with direct cannabinoid receptor agonists.[3][5] This guide provides a detailed technical overview of the mechanism of action, quantitative data, and experimental methodologies related to this compound.

Core Mechanism of Action: Covalent Inhibition

This compound functions as a time-dependent, irreversible covalent inhibitor of FAAH.[2][6] The mechanism involves the carbamylation of the catalytic serine nucleophile, Ser241, located within the enzyme's active site.[2][4] This active site contains a highly conserved Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142).[2][7] The urea moiety of this compound is attacked by Ser241, leading to the formation of a stable carbamate adduct and the displacement of the 3-aminopyridine leaving group.[4] This covalent modification permanently inactivates the enzyme.

Caption: Covalent inhibition of FAAH by this compound.

Biochemical and Pharmacological Data

This compound exhibits high potency and remarkable selectivity for FAAH. Its efficacy has been demonstrated in both in vitro and in vivo models, where it leads to a significant and sustained elevation of endogenous FAAH substrates.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Value | Reference |

| Ki | Human | 0.23 µM (230 nM) | [6] |

| IC50 | Human | 7.2 nM | [2] |

| kinact/Ki | Human | 40,300 M-1s-1 | [2] |

| FAAH-2 Inhibition | Human | IC50 > 10 µM | [4] |

| Selectivity | Human, Mouse | No significant off-target inhibition of other serine hydrolases detected by competitive ABPP at concentrations up to 100 µM. | [2][8] |

Table 2: In Vivo Effects of this compound on Endocannabinoid Levels

| Tissue | Species | Dose | Fold Increase in Anandamide (AEA) | Other Substrates Elevated | Reference |

| Brain | Mouse | 10 mg/kg, i.p. | >10-fold | OEA, PEA | [5][6] |

| Spinal Cord | Mouse | 10 mg/kg, i.p. | Significant increase | Not specified | [5] |

| Brain | Rat | 1 mg/kg, p.o. | Sustained elevation | OEA, PEA | [2] |

Signaling Pathway Modulation

The primary consequence of FAAH inhibition by this compound is the potentiation of endocannabinoid signaling. Under normal physiological conditions, FAAH rapidly hydrolyzes AEA into arachidonic acid and ethanolamine, terminating its signaling activity. By blocking this degradation, this compound causes AEA to accumulate in the synapse and surrounding tissues.

This elevated concentration of AEA leads to increased activation of its primary targets, the cannabinoid receptors CB1 and CB2.[3][9] The anti-allodynic and neuroprotective effects of this compound have been shown to be dependent on the activation of both CB1 and CB2 receptors.[5][9] While AEA can also interact with other receptors, such as the transient receptor potential vanilloid 1 (TRPV1), and other FAAH substrates like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA) act on PPARα, studies indicate these pathways do not play a significant role in the anti-allodynic effects of FAAH inhibition in inflammatory pain models.[3][5]

Caption: Endocannabinoid signaling pathway modulation by this compound.

Experimental Protocols

The characterization of this compound has relied on several key experimental methodologies.

FAAH Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit FAAH activity.

-

Objective: To determine the IC50 or Ki of an inhibitor against FAAH.

-

Reagents:

-

Recombinant human or rodent FAAH enzyme.

-

FAAH Assay Buffer.

-

Fluorogenic Substrate: e.g., AMC arachidonoyl amide, which releases the fluorescent product 7-amino-4-methylcoumarin (AMC) upon hydrolysis.[10]

-

Test Inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add FAAH Assay Buffer, the FAAH enzyme, and the inhibitor solution (or solvent for control wells).[10]

-

Pre-incubate the enzyme and inhibitor for a defined period at 37°C to allow for time-dependent inhibition.[10]

-

Initiate the reaction by adding the FAAH substrate.[10]

-

Incubate for 30 minutes at 37°C.[10]

-

Measure the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[10]

-

Calculate the percent inhibition relative to the control and determine the IC50 value from the dose-response curve.

-

Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a native biological system.[8]

-

Objective: To profile the selectivity of this compound against all active serine hydrolases in a given proteome.

-

Reagents:

-

Procedure:

-

Proteome samples are pre-incubated with either vehicle (DMSO) or varying concentrations of this compound.[2]

-

The FP-rhodamine probe is added to the samples and incubated to allow for labeling of active serine hydrolases that were not blocked by this compound.

-

The reaction is quenched, and the proteins are separated by SDS-PAGE.

-

The gel is scanned for fluorescence. Labeled proteins appear as fluorescent bands.

-

Inhibition is observed as a loss of fluorescence intensity for a specific band in the inhibitor-treated lane compared to the vehicle lane. The band corresponding to FAAH should disappear, while other bands should remain, demonstrating selectivity.[8]

-

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

In Vivo Model: LPS-Induced Inflammatory Pain

This model is used to evaluate the anti-allodynic effects of FAAH inhibitors.

-

Objective: To assess the efficacy of this compound in reducing inflammatory pain.

-

Model: Mice or rats receive an intraplantar (i.pl.) injection of lipopolysaccharide (LPS) to induce localized inflammation and tactile allodynia (pain from a non-painful stimulus).[3][5]

-

Procedure:

-

Induce inflammation with LPS injection in one hind paw.

-

Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.[5]

-

At a set time post-administration (e.g., 2 hours), assess tactile allodynia using von Frey filaments. The paw withdrawal threshold is measured.[5]

-

An increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle group indicates an anti-allodynic effect.

-

For mechanistic studies, tissues (e.g., brain, spinal cord) can be collected post-euthanasia for endocannabinoid quantification via Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5]

-

Conclusion

This compound is a well-characterized FAAH inhibitor that operates through a covalent, irreversible carbamylation of the enzyme's catalytic serine. This mechanism of action is highly potent and exquisitely selective, leading to a robust and sustained increase in endogenous anandamide levels. The resulting enhancement of CB1 and CB2 receptor signaling underlies its therapeutic potential for treating inflammatory pain and other neurological disorders, positioning FAAH inhibition as a promising strategy for drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

The Role of PF-3845 in Elevating Anandamide Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PF-3845, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), and its role in elevating endogenous levels of the endocannabinoid anandamide (AEA). We delve into the molecular mechanisms of action, present key quantitative data on its potency and efficacy, and provide detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential of modulating the endocannabinoid system.

Introduction: The Endocannabinoid System and the Role of FAAH

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. The primary psychoactive constituent of Cannabis sativa, Δ⁹-tetrahydrocannabinol (THC), exerts its effects by activating cannabinoid receptors, primarily the CB1 receptor. The endogenous ligands for these receptors, known as endocannabinoids, are lipid signaling molecules. One of the most well-characterized endocannabinoids is N-arachidonoylethanolamine, or anandamide (AEA).

The signaling activity of anandamide is tightly regulated by its enzymatic degradation. The primary enzyme responsible for the hydrolysis of anandamide into arachidonic acid and ethanolamine is Fatty Acid Amide Hydrolase (FAAH), an integral membrane serine hydrolase. By catabolizing anandamide, FAAH terminates its signaling, thereby controlling the magnitude and duration of its effects.

Pharmacological inhibition of FAAH has emerged as a promising therapeutic strategy. By preventing the breakdown of anandamide, FAAH inhibitors effectively increase the endogenous tone of this endocannabinoid, leading to enhanced activation of cannabinoid receptors in a more physiologically controlled manner than direct-acting agonists. This approach is hypothesized to offer therapeutic benefits while potentially avoiding the undesirable psychotropic side effects associated with global cannabinoid receptor activation.

This compound: A Selective and Irreversible FAAH Inhibitor

This compound is a highly potent, selective, and irreversible inhibitor of FAAH.[1] It belongs to a class of piperidine urea-based inhibitors that act by covalently modifying the catalytic serine nucleophile (Ser241) within the active site of the FAAH enzyme.[1][2] This irreversible carbamylation of the active site leads to a sustained inactivation of the enzyme.

Mechanism of Action

The inhibitory action of this compound on FAAH is a time-dependent process that results in the formation of a stable carbamate adduct with the enzyme's catalytic serine residue. This covalent modification effectively blocks the binding and subsequent hydrolysis of anandamide. The high selectivity of this compound for FAAH over other serine hydrolases minimizes off-target effects, making it a valuable tool for studying the specific roles of anandamide and a promising candidate for therapeutic development.[2]

Quantitative Data on this compound

The potency and in vivo efficacy of this compound have been characterized in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of this compound against FAAH

| Parameter | Species | Value | Units | Reference |

| Ki | Human | 230 | nM | [1] |

| IC50 | Human (Colo-205 cells) | 52.55 | µM | [3] |

Table 2: In Vivo Efficacy of this compound in Rodents

| Animal Model | Dose (mg/kg) | Route of Administration | Effect on Anandamide Levels | Tissue | Reference |

| Mouse | 10 | i.p. | >10-fold increase | Brain | [1] |

| Mouse | 10 | i.p. | Significant increase | Brain and Spinal Cord | [4] |

| Mouse (TBI model) | 5 (once daily for 3 days) | i.p. | ~8-fold increase | Cerebral Hemispheres | [5] |

| Rat | 1-30 | p.o. | Dose-dependent inhibition of mechanical allodynia | N/A | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

In Vitro FAAH Activity Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of this compound on FAAH using a fluorogenic substrate.

Materials:

-

Recombinant human FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

-

This compound

-

DMSO (for dissolving compounds)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in FAAH Assay Buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (DMSO in assay buffer).

-

Enzyme Preparation: Dilute the recombinant human FAAH in FAAH Assay Buffer to the desired working concentration.

-

Assay Plate Setup:

-

100% Initial Activity Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of vehicle.

-

Inhibitor Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the this compound dilution.

-

Background Wells: Add 180 µL of FAAH Assay Buffer and 10 µL of vehicle.

-

-

Pre-incubation: Incubate the plate for 5 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 10 µL of the FAAH substrate to all wells.

-

Incubation: Cover the plate and incubate for 30 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[6] The assay can also be read kinetically by taking measurements at regular intervals.

-

Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each concentration of this compound relative to the 100% initial activity wells. The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantification of Anandamide in Rodent Brain Tissue by LC-MS/MS

This protocol outlines a method for the extraction and quantification of anandamide from rodent brain tissue following the administration of this compound.

Materials:

-

Rodent brain tissue

-

Acetonitrile (HPLC grade)

-

Internal standard (e.g., anandamide-d8)

-

C18 reverse-phase HPLC column

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Animal Dosing and Tissue Collection: Administer this compound to rodents at the desired dose and route. At the designated time point, euthanize the animals and rapidly dissect the brain tissue of interest. Immediately freeze the tissue in liquid nitrogen to prevent post-mortem changes in anandamide levels.

-

Sample Homogenization and Extraction:

-

Weigh the frozen brain tissue.

-

Homogenize the tissue in a suitable volume of ice-cold saline.

-

Transfer a known volume of the homogenate (e.g., 50 µL) to a microcentrifuge tube.

-

Add the internal standard (anandamide-d8).

-

Add 10 volumes of acetonitrile to precipitate proteins and extract the lipids.[7]

-

Vortex the mixture for 30 seconds and centrifuge at 12,000 x g for 20 minutes at 4°C.[7]

-

-

Sample Preparation for LC-MS/MS:

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.[7]

-

Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL of acetonitrile), vortex, and sonicate in a cold water bath for 15 minutes.[7]

-

Transfer the reconstituted sample to an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the sample (e.g., 20 µL) onto the C18 column.[8]

-

Use a gradient mobile phase, for example, consisting of water and methanol with additives like ammonium acetate and acetic acid, to achieve chromatographic separation.[7]

-

Perform detection using the mass spectrometer in positive electrospray ionization (ESI+) mode with selected ion monitoring (SIM) or multiple reaction monitoring (MRM).[7][8] Monitor the specific precursor-to-product ion transitions for anandamide and the internal standard.

-

-

Data Analysis: Construct a calibration curve using known concentrations of anandamide and the internal standard. Quantify the amount of anandamide in the brain tissue samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the action of this compound.

Conclusion

This compound is a powerful pharmacological tool for investigating the physiological and pathophysiological roles of anandamide. Its high potency, selectivity, and irreversible mechanism of action make it a valuable compound for elevating endogenous anandamide levels in a sustained manner. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at further elucidating the therapeutic potential of FAAH inhibition. As our understanding of the endocannabinoid system continues to grow, selective inhibitors like this compound will undoubtedly play a critical role in translating this knowledge into novel therapeutic interventions for a range of disorders.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontierspartnerships.org [frontierspartnerships.org]

- 4. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PF-3845: A Selective FAAH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PF-3845, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). It details its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its effects on the endocannabinoid system. This document is intended to serve as a technical resource, offering detailed experimental protocols and quantitative data to facilitate further research and development.

Introduction to this compound and FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a class of bioactive lipids called fatty acid amides (FAAs). A primary substrate for FAAH is anandamide (AEA), an endogenous cannabinoid that plays a crucial role in pain, inflammation, and mood regulation.[1] By inhibiting FAAH, the levels of anandamide and other FAAs are increased, leading to enhanced activation of cannabinoid receptors, primarily CB1 and CB2. This mechanism of action has positioned FAAH inhibitors as promising therapeutic agents for a variety of conditions, potentially avoiding the undesirable psychoactive effects associated with direct cannabinoid receptor agonists.[1][2]

This compound is a highly potent and selective, irreversible inhibitor of FAAH.[3] It acts by covalently modifying the catalytic serine nucleophile (Ser241) in the active site of the FAAH enzyme through carbamylation.[1][4] This irreversible inhibition leads to a sustained elevation of anandamide levels in the brain and peripheral tissues, resulting in analgesic, anti-inflammatory, and anxiolytic effects in various preclinical models.[5][6]

Quantitative Data for this compound

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value | Reference |

| Ki | Human FAAH | 0.23 µM | [3] |

| IC50 | Human FAAH | 7.6 nM | [4] |

| IC50 | Rat FAAH | 58 nM | [4] |

Table 2: In Vivo Pharmacodynamic Effects of this compound in Rodents

| Species | Dose | Route | Effect | Fold Increase (vs. Vehicle) | Tissue | Reference |

| Mouse | 10 mg/kg | i.p. | FAAH Inhibition | >95% | Brain | [3] |

| Mouse | 10 mg/kg | i.p. | Anandamide (AEA) Levels | ~10-fold | Brain | [7] |

| Rat | 10 mg/kg | p.o. | Anandamide (AEA) Levels | >10-fold | Brain | [3] |

| Mouse | 10 mg/kg | i.p. | Palmitoylethanolamide (PEA) Levels | >10-fold | Brain | [3] |

| Mouse | 10 mg/kg | i.p. | Oleoylethanolamide (OEA) Levels | >10-fold | Brain | [3] |

Table 3: In Vivo Efficacy of this compound in a Rat Model of Inflammatory Pain (CFA)

| Dose (p.o.) | Time Post-Dose (h) | Inhibition of Mechanical Allodynia (%) | Reference |

| 3 mg/kg | 4 | Significant | [3] |

| 10 mg/kg | 4 | Equivalent to Naproxen (10 mg/kg) | [3] |

| 30 mg/kg | 4 | Greater than Naproxen (10 mg/kg) | [3] |

Signaling Pathways

Inhibition of FAAH by this compound leads to an accumulation of anandamide, which then activates cannabinoid receptors. This initiates downstream signaling cascades that are crucial for its therapeutic effects.

Caption: FAAH inhibition by this compound increases anandamide levels, leading to CB1/CB2 receptor activation and downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

FAAH Inhibition Assay (Fluorescence-Based)

This protocol describes a common method to determine the in vitro potency of FAAH inhibitors.

Caption: Workflow for a fluorescence-based FAAH inhibition assay to determine the IC50 of this compound.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

-

Dilute recombinant human FAAH in assay buffer (e.g., Tris-HCl with detergent).

-

Prepare the fluorogenic substrate, such as AMC-arachidonoyl amide, in an appropriate solvent.

-

-

Assay Execution:

-

In a 96-well microplate, add a small volume of the this compound dilutions or vehicle (DMSO) to the respective wells.

-

Add the diluted FAAH enzyme solution to all wells except for the background controls.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 340-360 nm, Em: 450-465 nm for AMC).

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Competitive Activity-Based Protein Profiling (ABPP) for Selectivity

Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor against a large number of enzymes in a complex proteome.

Caption: Experimental workflow for competitive activity-based protein profiling (ABPP) to assess inhibitor selectivity.

Protocol:

-

Proteome Preparation:

-

Homogenize tissue (e.g., mouse brain) in a suitable buffer and prepare a lysate by centrifugation.

-

Determine the protein concentration of the lysate.

-

-

Inhibitor Incubation:

-

Pre-incubate aliquots of the proteome with this compound at various concentrations or with a vehicle control (DMSO) for a specified time at 37°C.

-

-

Probe Labeling:

-

Add a broad-spectrum, fluorescently tagged activity-based probe for serine hydrolases (e.g., FP-Rhodamine) to each proteome sample.

-

Incubate to allow the probe to covalently label the active sites of serine hydrolases that are not blocked by this compound.

-

-

Analysis:

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled proteins by in-gel fluorescence scanning.

-

A reduction in the fluorescence intensity of a specific band in the this compound-treated lanes compared to the vehicle lane indicates inhibition of that particular enzyme. The high selectivity of this compound is demonstrated by the specific disappearance of the FAAH band with minimal to no change in the intensity of other bands.[8]

-

Quantification of Anandamide in Brain Tissue by LC-MS/MS

This protocol outlines the steps for measuring anandamide levels in brain tissue following the administration of this compound.

Caption: Workflow for the quantification of anandamide in brain tissue using LC-MS/MS.

Protocol:

-

Sample Collection:

-

Administer this compound or vehicle to the animals.

-

At the desired time point, euthanize the animals and rapidly dissect the brain tissue.

-

Immediately freeze the tissue in liquid nitrogen to prevent enzymatic degradation of anandamide.

-

-

Lipid Extraction:

-

Weigh the frozen brain tissue and homogenize it in a cold organic solvent (e.g., acetonitrile) containing a known amount of a deuterated anandamide internal standard (e.g., AEA-d8).

-

Centrifuge the homogenate to pellet the precipitated proteins.

-

Collect the supernatant containing the lipids.

-

-

Sample Preparation for LC-MS/MS:

-

Evaporate the solvent from the supernatant under a stream of nitrogen.

-

Reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Separate the lipids using a reverse-phase column (e.g., C18).

-

Detect and quantify anandamide and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for anandamide and its deuterated standard are used for detection.

-

-

Quantification:

Conclusion

This compound is a powerful research tool and a potential therapeutic candidate due to its high potency and selectivity for FAAH. By irreversibly inhibiting this key enzyme, this compound robustly and sustainably elevates endogenous anandamide levels, leading to significant pharmacological effects in preclinical models of pain and neuroinflammation. The detailed protocols and quantitative data provided in this guide are intended to support the scientific community in further exploring the therapeutic potential of FAAH inhibition and the role of the endocannabinoid system in health and disease.

References

- 1. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontierspartnerships.org [frontierspartnerships.org]

- 8. bms.com [bms.com]

- 9. researchgate.net [researchgate.net]

The Therapeutic Potential of PF-3845: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical therapeutic potential of PF-3845, a selective inhibitor of fatty acid amide hydrolase (FAAH). By elevating endogenous anandamide levels, this compound has demonstrated significant promise in a variety of disease models, including inflammatory pain, neurological disorders, and oncology.[1][2][3] This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying signaling pathways to support further research and development efforts.

Core Mechanism of Action

This compound is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1][2] Inhibition of FAAH by this compound leads to an increase in the levels of AEA in various tissues, including the brain and spinal cord.[4][5] This elevation of AEA enhances the activation of cannabinoid receptors, primarily CB1 and CB2, which are key components of the endogenous cannabinoid system.[4][5] The therapeutic effects of this compound are largely attributed to the downstream signaling cascades initiated by the activation of these receptors, which play a crucial role in modulating pain, inflammation, and neuronal function.[4][6][7]

Core mechanism of this compound action.

Therapeutic Applications in Preclinical Models

Inflammatory Pain

This compound has been shown to effectively reduce inflammatory pain in rodent models. Its anti-allodynic effects are mediated through the nervous system and require the activation of both CB1 and CB2 receptors.[4][5]

| Preclinical Model | Species | This compound Dose | Key Findings | Reference |

| LPS-induced tactile allodynia | Mice | 10 mg/kg (i.p.) | Significantly reversed tactile allodynia. | [4][5] |

| LPS-induced tactile allodynia | Mice | 10 mg/kg (i.p.) | Increased anandamide levels in the brain and spinal cord. | [4][5] |

| CFA-induced inflammatory pain | Mice | 10 mg/kg (i.p.) | Significantly reduced inflammatory pain responses. | [2] |

LPS-Induced Tactile Allodynia in Mice

-

Animal Model: Male C57BL/6 mice.

-

Induction of Allodynia: Intraplantar injection of lipopolysaccharide (LPS).

-

Drug Administration: this compound (10 mg/kg) administered intraperitoneally (i.p.).

-

Behavioral Assessment: Tactile allodynia was quantified by measuring the paw withdrawal threshold in response to stimulation with von Frey filaments.

-

Biochemical Analysis: Anandamide levels in the brain and spinal cord were quantified using liquid chromatography-mass spectrometry (LC/MS/MS).[4]

Workflow for studying this compound in inflammatory pain.

Traumatic Brain Injury (TBI)

In a mouse model of TBI, this compound treatment demonstrated neuroprotective and anti-inflammatory effects, leading to improved functional recovery.[6][7]

| Preclinical Model | Species | This compound Dose | Key Findings | Reference |

| Traumatic Brain Injury | Mice | 5 mg/kg (daily) | Almost completely blocked FAAH activity in the brain. | [6] |

| Traumatic Brain Injury | Mice | 5 mg/kg (daily) | Significantly enhanced anandamide levels in the brain. | [6] |

| Traumatic Brain Injury | Mice | 5 mg/kg (daily) | Reduced neurodegeneration and lesion volume. | [6] |

| Traumatic Brain Injury | Mice | 5 mg/kg (daily) | Increased expression of anti-apoptotic protein Bcl-2 and heat shock proteins Hsp70/72. | [6] |

Mouse Model of Traumatic Brain Injury

-

Animal Model: Male C57BL/6 mice.

-

Induction of TBI: A controlled cortical impact model was used to induce TBI.

-

Drug Administration: this compound (5 mg/kg) was administered once daily for 3 days post-TBI.

-

Neurobehavioral Assessment: Hippocampus-dependent memory was assessed using the spontaneous alternation Y-maze test.

-

Histological Analysis: Neurodegeneration was quantified using Fluoro-Jade B staining, and lesion volume was assessed with H&E staining.

-

Biochemical Analysis: FAAH activity was measured by the reduction of [3H]-AEA hydrolysis. Anandamide levels were quantified by LC/MS/MS. Protein expression (Bcl-2, Hsp70/72) was determined by Western blotting.[6]

The neuroprotective effects of this compound in TBI are mediated by the activation of CB1 and CB2 receptors, which in turn leads to the phosphorylation of ERK1/2 and AKT.[6][7] This signaling cascade promotes neuronal survival and reduces inflammation.

Signaling pathway of this compound in TBI.

Periodontitis

This compound has shown therapeutic potential in treating alveolar bone loss in experimental periodontitis by directly suppressing osteoclastogenesis.[8]

| Preclinical Model | Species | This compound Administration | Key Findings | Reference |

| Experimental Periodontitis | Mice | Local administration | Decreased the number of osteoclasts and the amount of alveolar bone destruction. | [8] |

| In vitro osteoclastogenesis | Murine macrophages | In vitro treatment | Significantly suppressed osteoclast differentiation and bone resorption. | [8] |

Ligature-Induced Periodontitis in Mice

-

Animal Model: Male C57BL/6 mice.

-

Induction of Periodontitis: A silk ligature was placed around the maxillary second molar to induce periodontitis.

-

Drug Administration: this compound was administered locally.

-

Histological Analysis: The number of osteoclasts and the amount of alveolar bone loss were quantified from histological sections.[8]

In Vitro Osteoclastogenesis Assay

-

Cell Culture: Bone marrow-derived macrophages from mice were cultured.

-

Induction of Osteoclastogenesis: Cells were stimulated with receptor activator of nuclear factor kappa-B ligand (RANKL).

-

This compound Treatment: Cells were treated with this compound.

-

Analysis of Osteoclastogenesis: Osteoclast differentiation was assessed by tartrate-resistant acid phosphatase (TRAP) staining. Bone resorption was evaluated by measuring the area of resorption pits on dentin slices.

-

Western Blot Analysis: Phosphorylation of RAF, MEK, ERK, and IκBα, and the expression of NFATc1 and osteoclast-specific markers were determined.[8]

This compound suppresses osteoclastogenesis by inhibiting the RANKL-induced phosphorylation of key signaling molecules in the ERK and NF-κB pathways, including RAF, MEK, ERK, and IκBα.[8]

This compound signaling in osteoclastogenesis.

Oncology

Preliminary in vitro studies suggest that this compound may have anti-cancer properties, as demonstrated in human colon adenocarcinoma cells.[9][10]

| Preclinical Model | Cell Line | This compound Concentration | Key Findings | Reference |

| In vitro cell viability | Colo-205 | IC50 = 52.55 µM | Reduced cell viability. | [10][11] |

| In vitro cell migration and invasion | Colo-205 | - | Inhibited migration and invasion. | [9][10] |

| In vitro protein expression | Colo-205 | 52.55 µM | Decreased CB1 receptor expression and increased CB2 receptor expression. | [9] |

In Vitro Cancer Cell Viability, Migration, and Invasion Assays

-

Cell Line: Human colon adenocarcinoma Colo-205 cells.

-

Cell Viability Assay: Cells were treated with this compound for 48 hours, and cell viability was measured using the MTT colorimetric assay.

-

Migration and Invasion Assays: The effect of this compound on cell migration and invasion was characterized using standard Boyden chamber assays.

-

Western Blot Analysis: Changes in CB1 and CB2 receptor expression in response to this compound treatment were determined by Western blotting.[10][11]

Summary and Future Directions

The preclinical data presented in this guide highlight the significant therapeutic potential of this compound across a range of indications, primarily driven by its ability to selectively inhibit FAAH and enhance endocannabinoid signaling. The consistent findings in models of inflammatory pain, traumatic brain injury, and periodontitis provide a strong rationale for further investigation. The anti-proliferative effects observed in colon cancer cells also open a new avenue for oncological research.

Future preclinical studies should focus on long-term safety and toxicology, pharmacokinetic and pharmacodynamic profiling in larger animal models, and exploring the efficacy of this compound in combination with other therapeutic agents. The detailed methodologies and signaling pathways outlined in this document serve as a valuable resource for designing these future studies and advancing this compound towards clinical development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a Fatty Acid Amide Hydrolase Inhibitor, Directly Suppresses Osteoclastogenesis through ERK and NF-κB Pathways In Vitro and Alveolar Bone Loss In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. frontierspartnerships.org [frontierspartnerships.org]

- 10. Fatty acid amide hydrolase (FAAH) inhibitor this compound reduces viability, migration and invasiveness of human colon adenocarcinoma Colo-205 cell line: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

PF-3845 effects on the endocannabinoid system

An In-Depth Technical Guide to the Effects of PF-3845 on the Endocannabinoid System

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1][2] By preventing the breakdown of AEA, this compound effectively elevates the levels of this endogenous cannabinoid in both central and peripheral tissues.[3][4] This elevation enhances the activation of cannabinoid receptors CB1 and CB2, leading to a range of therapeutic effects, including anti-inflammatory, antinociceptive (pain-reducing), and anxiolytic properties, without the significant psychomimetic side effects associated with direct CB1 agonists.[1][4][5] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, in vitro and in vivo pharmacological effects, and the experimental protocols used for its characterization.

Introduction to the Endocannabinoid System and FAAH

The endocannabinoid system (ECS) is a crucial lipid signaling network that modulates a wide array of physiological processes. Its primary components include cannabinoid receptors (CB1 and CB2), endogenous ligands known as endocannabinoids (most notably anandamide and 2-arachidonoylglycerol), and the enzymes that synthesize and degrade these ligands.[5][6]

Anandamide (N-arachidonoylethanolamine, AEA) is synthesized "on-demand" and acts locally to activate cannabinoid receptors.[3] Its signaling is tightly regulated and terminated by rapid hydrolysis into arachidonic acid and ethanolamine, a reaction catalyzed by the intracellular serine hydrolase, Fatty Acid Amide Hydrolase (FAAH).[3][7]

Inhibition of FAAH presents a sophisticated therapeutic strategy. It enhances endocannabinoid signaling in a spatially and temporally specific manner, amplifying the endogenous tone only where AEA is being produced, which may avoid the undesirable global effects of direct receptor agonists.[6] this compound was developed as a highly selective inhibitor for this purpose.[1]

This compound: Mechanism of Action

This compound is a piperidine urea-based compound that functions as a time-dependent, covalent, and irreversible inhibitor of FAAH.[2][8] Its mechanism involves the carbamylation of the catalytic serine nucleophile (Ser241) within the active site of the FAAH enzyme.[2][6][8] This covalent modification permanently inactivates the enzyme, preventing it from hydrolyzing anandamide and other fatty acid amides.[6][9] The high selectivity of this compound for FAAH over other serine hydrolases, including FAAH-2, minimizes off-target effects.[8][10]

In Vitro Characterization

The potency and selectivity of this compound have been established through various in vitro assays.

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). These values demonstrate its high potency against FAAH.

| Parameter | Species/System | Value | Reference |

| Kᵢ | Human FAAH | 0.23 µM | [2][10] |

| IC₅₀ | Human FAAH-1 (in COS-7 cells) | 18 nM | [2] |

| IC₅₀ | Human Colon Adenocarcinoma Cells (Colo-205) | 52.55 µM | [11] |

| Selectivity | Human FAAH-2 | IC₅₀ >10 µM | [2][10] |

Experimental Protocols: FAAH Inhibition Assays

This is a common method for screening FAAH inhibitors and determining IC₅₀ values.[12][13]

-

Principle: The assay uses a non-fluorescent substrate, such as AMC-arachidonoyl amide, which is hydrolyzed by FAAH to release a highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[13][14] The rate of fluorescence increase is directly proportional to FAAH activity.[12]

-

Methodology:

-

Enzyme Preparation: A source of FAAH, such as human recombinant enzyme or cell/tissue lysates, is prepared in an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA).[13][15]

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of this compound (or vehicle control) for a defined period (e.g., 5-60 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.[9][13]

-

Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate.[12]

-

Detection: Fluorescence is measured kinetically over time (e.g., 10-60 minutes) using a microplate reader with excitation and emission wavelengths set to approximately 340-360 nm and 450-465 nm, respectively.[13][15]

-

Data Analysis: The rate of reaction is calculated from the linear portion of the kinetic curve. The percentage of inhibition at each this compound concentration is determined relative to the vehicle control, and the IC₅₀ value is calculated using non-linear regression analysis.[7]

-

This method offers high sensitivity and is a classical approach for studying enzyme kinetics.

-

Principle: This assay measures the hydrolysis of radiolabeled anandamide (e.g., [¹⁴C]-anandamide). The radioactive product, [¹⁴C]-ethanolamine, is separated from the unreacted substrate and quantified.[12]

-

Methodology:

-

Incubation: The FAAH enzyme source is incubated with [¹⁴C]-anandamide and varying concentrations of this compound at a controlled temperature.[12]

-

Reaction Termination & Extraction: The reaction is stopped, and a solvent extraction (e.g., chloroform/methanol) is performed to separate the aqueous phase, containing the [¹⁴C]-ethanolamine product, from the organic phase, which contains the unreacted lipid substrate.[12]

-

Quantification: The radioactivity in the aqueous phase is measured using liquid scintillation counting.[12]

-

Data Analysis: FAAH activity is calculated based on the amount of radioactive product formed. IC₅₀ and Kᵢ values are then determined.

-

In Vivo Pharmacology

In vivo studies in animal models have demonstrated the therapeutic potential of this compound by linking its biochemical effects to physiological outcomes.

Effects on Endocannabinoid Levels

A single administration of this compound leads to a significant and sustained increase in anandamide levels in the brain and other tissues, with minimal effect on 2-AG levels, confirming its selective action on FAAH in a physiological context.[4][16]

| Tissue | Animal Model | Dose & Route | Effect on Anandamide (AEA) Levels | Reference |

| Brain | Mouse (LPS-induced inflammation) | 10 mg/kg, i.p. | Significant increase | [4][5] |

| Spinal Cord | Mouse (LPS-induced inflammation) | 10 mg/kg, i.p. | Significant increase | [4][5] |

| Brain | Mouse (Traumatic Brain Injury) | 5 mg/kg, i.p. | Significantly enhanced levels in both hemispheres | [3] |

Pharmacodynamic Efficacy

The elevation of endogenous anandamide by this compound translates into significant therapeutic effects across various preclinical models.

| Therapeutic Area | Model | Dose & Route | Key Findings | Receptor Dependence | Reference |

| Inflammatory Pain | Rat (CFA-induced) | 1-30 mg/kg, p.o. | Dose-dependent reduction in mechanical allodynia (MED = 3 mg/kg). | Cannabinoid Receptor-Dependent | [2] |

| Inflammatory Pain | Mouse (LPS-induced allodynia) | 10 mg/kg, i.p. | Reversal of tactile allodynia. | CB1 and CB2 | [4][5] |

| Neuroprotection | Mouse (Traumatic Brain Injury) | 5 mg/kg, i.p. (daily) | Reduced lesion volume, decreased neurodegeneration, improved motor and memory function. | Partially blocked by CB1 and CB2 antagonists. | [3][17] |

| Anti-Anxiety | Mouse (Acute stress) | N/A | Exerts rapid and long-lasting anti-anxiety effects. | N/A | [1] |

| Bone Loss | Mouse (Experimental periodontitis) | N/A | Suppressed osteoclastogenesis and alveolar bone loss. | N/A | [18] |

Experimental Protocols: In Vivo Assessment

This model is used to study inflammatory pain.

-

Methodology:

-

Induction: Inflammation and allodynia (pain from a normally non-painful stimulus) are induced by injecting LPS into the plantar surface of a mouse's hind paw.[5]

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally, i.p.) or locally (intraplantar, i.pl.) at various doses.[4]

-

Behavioral Testing: Paw withdrawal thresholds are measured using von Frey filaments. An increase in the withdrawal threshold indicates an anti-allodynic (analgesic) effect.[4]

-

Tissue Collection: At the end of the experiment, brain and spinal cord tissues can be collected for endocannabinoid level analysis.[5]

-

Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying endocannabinoids in biological samples.

-

Methodology:

-

Sample Preparation: Tissues (e.g., brain) are rapidly harvested, weighed, and homogenized in a solvent (e.g., acetonitrile) containing deuterated internal standards.

-

Lipid Extraction: A lipid extraction is performed to isolate anandamide and other related lipids from the homogenate.

-

LC Separation: The extracted lipids are separated using liquid chromatography, typically with a C18 reverse-phase column.

-

MS/MS Detection: The separated lipids are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.

-

Data Analysis: Endocannabinoid levels are quantified by comparing the peak area of the endogenous lipid to that of its corresponding deuterated internal standard.[4]

-

Visualizations: Pathways and Workflows

Endocannabinoid Signaling and FAAH Action

Caption: Endocannabinoid Signaling Pathway.

Mechanism of this compound Action

Caption: this compound Covalent Inhibition of FAAH.

Experimental Workflow for FAAH Inhibitor Screening

Caption: Fluorometric FAAH Inhibitor Assay Workflow.

Conclusion

This compound is a well-characterized, highly potent, and selective irreversible inhibitor of FAAH. By elevating endogenous anandamide levels, it produces significant therapeutic effects in preclinical models of pain, inflammation, and neurological disorders. Its targeted mechanism of action, which enhances the natural signaling of the endocannabinoid system, represents a promising avenue for drug development. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers engaged in the study of FAAH inhibition and the broader endocannabinoid system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PF 3845 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]

- 11. frontierspartnerships.org [frontierspartnerships.org]

- 12. benchchem.com [benchchem.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

- 16. researchgate.net [researchgate.net]

- 17. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound, a Fatty Acid Amide Hydrolase Inhibitor, Directly Suppresses Osteoclastogenesis through ERK and NF-κB Pathways In Vitro and Alveolar Bone Loss In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-3845: A Technical Whitepaper on a Selective FAAH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-3845 is a potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By blocking FAAH activity, this compound elevates endogenous AEA levels, thereby augmenting the activity of the endocannabinoid system. This mechanism of action has positioned this compound as a significant tool for investigating the therapeutic potential of FAAH inhibition in a range of preclinical models, including those for pain, inflammation, anxiety, and neuroprotection. This document provides an in-depth technical review of the scientific literature on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Mechanism of Action

This compound acts as a covalent inhibitor of FAAH.[1] It irreversibly binds to the catalytic serine nucleophile (Ser241) of FAAH, leading to carbamylation of the enzyme and rendering it inactive.[2][3] This highly selective inhibition of FAAH results in a significant and sustained increase in the levels of anandamide and other N-acylethanolamines (NAEs) in both the central and peripheral nervous systems.[4][5] The elevated AEA then modulates cannabinoid receptors, primarily CB1 and CB2, to produce a variety of physiological effects.[6][7] this compound shows negligible activity against FAAH-2.[1][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound reported in the scientific literature.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Species | Notes | Reference |

| Ki | 0.23 µM (230 nM) | Not Specified | Irreversible inhibitor | [1][2][5] |

| IC50 (FAAH-1) | 18 nM | Human | Assay in COS-7 cells | [1] |

| IC50 (FAAH-2) | >10 µM | Human | Assay in COS-7 cells | [1] |

Table 2: In Vivo Pharmacodynamics and Efficacy

| Model | Species | Dose/Route | Effect | Reference |

| Inflammatory Pain (LPS-induced allodynia) | Mouse | 10 mg/kg, i.p. | Reversal of tactile allodynia | [6][7] |

| Inflammatory Pain (CFA-induced) | Rat | 1-30 mg/kg, p.o. | Dose-dependent inhibition of mechanical allodynia (MED = 3 mg/kg) | [1][5] |

| Traumatic Brain Injury (TBI) | Mouse | 5 mg/kg, daily for 3 days | Almost complete blockage of FAAH activity; significant increase in brain AEA levels | [8] |

| Colitis | Mouse | Not Specified | Anti-inflammatory action | [4] |

| Anxiety | Mouse | Not Specified | Rapid and long-lasting anti-anxiety effects | [4] |

| Osteoclastogenesis | In Vitro / In Vivo (Mouse) | Not Specified | Suppression of osteoclast differentiation and reduction of alveolar bone loss | [9][10] |

Table 3: Pharmacokinetic Parameters in Healthy Human Subjects (for PF-04457845, a closely related compound)

| Parameter | Value | Dose | Notes | Reference |

| Tmax | 0.5 - 1.2 hours | 0.1 - 40 mg single dose | Rapid absorption | [11] |

| Exposure (AUC) | Supraproportional increase | 0.1 - 10 mg single dose | [11] | |

| Exposure (AUC) | Proportional increase | 10 - 40 mg single dose | [11] | |

| Excretion | < 0.1% in urine | Not Specified | [11] | |

| FAAH Inhibition | >97% | ≥ 0.3 mg single dose | Almost complete inhibition | [11] |

Note: PF-04457845 is a distinct but structurally related FAAH inhibitor that has been evaluated in human clinical trials.

Experimental Protocols

FAAH Activity Assay (Competitive Activity-Based Protein Profiling - ABPP)

This method is used to assess the in vivo inhibition of FAAH activity.

-

Tissue Homogenization: Brain tissue from treated and control animals is homogenized in a suitable buffer (e.g., phosphate-buffered saline).

-

Probe Incubation: The homogenates are incubated with a fluorescently tagged serine hydrolase-directed probe, such as fluorophosphonate-rhodamine (FP-rhodamine). This probe covalently labels the active site of serine hydrolases, including FAAH.

-

SDS-PAGE: The labeled proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorescence Scanning: The gel is scanned for fluorescence to visualize the labeled serine hydrolases.

-

Analysis: A reduction in the fluorescence intensity of the band corresponding to FAAH in the samples from this compound-treated animals compared to vehicle-treated animals indicates inhibition of FAAH activity.[5]

Quantification of Endocannabinoid Levels (LC/MS/MS)

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is employed to measure the levels of anandamide and other endocannabinoids in biological samples.

-

Lipid Extraction: Lipids, including endocannabinoids, are extracted from tissue homogenates (e.g., brain, spinal cord) using an organic solvent system (e.g., chloroform/methanol).

-

Sample Purification: The lipid extract is often purified using solid-phase extraction to remove interfering substances.

-

LC Separation: The purified sample is injected into a liquid chromatograph, where the different lipid species are separated based on their physicochemical properties as they pass through a chromatography column.

-

MS/MS Detection: The separated lipids are introduced into a tandem mass spectrometer. The molecules are ionized, and specific parent ions corresponding to the endocannabinoids of interest are selected. These parent ions are then fragmented, and specific daughter ions are detected.

-

Quantification: The amount of each endocannabinoid is quantified by comparing the signal intensity of its specific parent-daughter ion transition to that of a known amount of an internal standard.[7]

Lipopolysaccharide (LPS)-Induced Tactile Allodynia in Mice

This model is used to assess inflammatory pain.

-

Induction of Allodynia: A localized inflammation is induced by injecting lipopolysaccharide (LPS) into the plantar surface of one hind paw of a mouse. The contralateral paw is injected with saline to serve as a control.

-

Drug Administration: this compound or a vehicle control is administered to the mice, typically via intraperitoneal (i.p.) injection, at a specified time before behavioral testing.[7]

-

Assessment of Tactile Allodynia: The paw withdrawal threshold in response to a mechanical stimulus is measured using von Frey filaments. These are a series of calibrated filaments that apply a specific force. The filament that elicits a paw withdrawal response 50% of the time is determined. A lower paw withdrawal threshold in the LPS-injected paw compared to the saline-injected paw indicates allodynia.

-

Analysis: An increase in the paw withdrawal threshold in the LPS-injected paw of this compound-treated mice compared to vehicle-treated mice indicates an anti-allodynic effect.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound in Inflammatory Pain

Caption: Workflow for in vivo inflammatory pain studies.

Clinical Development and Future Directions

While preclinical studies have demonstrated the therapeutic potential of this compound and other FAAH inhibitors, clinical translation has been challenging. A clinical trial with a related FAAH inhibitor, PF-04457845, in patients with osteoarthritis of the knee did not show a significant analgesic effect compared to placebo, despite demonstrating target engagement with over 96% FAAH inhibition and a substantial increase in endogenous fatty acid amides.[12] This disconnect between preclinical and clinical findings highlights the need for further research to understand the complexities of the endocannabinoid system in human disease.

Future research should focus on:

-

Identifying patient populations that may be more responsive to FAAH inhibition.

-

Exploring the therapeutic potential of this compound in other indications with strong preclinical evidence, such as anxiety disorders and traumatic brain injury.

-

Investigating the role of other FAAH substrates in the therapeutic effects of FAAH inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a Fatty Acid Amide Hydrolase Inhibitor, Directly Suppresses Osteoclastogenesis through ERK and NF-κB Pathways In Vitro and Alveolar Bone Loss In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective FAAH Inhibitor PF-3845: A Technical Guide for Studying N-acylethanolamine Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-3845, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), for the investigation of N-acylethanolamine (NAE) signaling. It covers the mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to N-acylethanolamine Signaling

N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide array of physiological processes, including pain, inflammation, anxiety, and energy metabolism.[1][2][3] This family includes N-arachidonoylethanolamine (anandamide or AEA), N-palmitoylethanolamine (PEA), and N-oleoylethanolamine (OEA).[3] NAEs are synthesized from membrane phospholipids and exert their biological effects by activating various receptors, such as cannabinoid receptors (CB1 and CB2), G protein-coupled receptors (GPR55, GPR110, GPR119), ion channels (TRPV1), and nuclear receptors (PPAR-α and PPAR-γ).[1]

The signaling of NAEs is tightly regulated by their metabolic enzymes. The primary enzyme responsible for the degradation of NAEs is Fatty Acid Amide Hydrolase (FAAH), a membrane-bound serine hydrolase that breaks down NAEs into their constituent fatty acids and ethanolamine.[4][5] By inhibiting FAAH, the endogenous levels of NAEs can be elevated, prolonging their signaling effects. This makes FAAH a significant therapeutic target for various conditions.[4]

This compound: A Potent and Selective FAAH Inhibitor

This compound is a highly potent, selective, and irreversible inhibitor of FAAH.[6][7] Its mechanism of action involves the covalent carbamylation of the catalytic serine nucleophile (Ser241) in the active site of FAAH, leading to its inactivation.[7][8] This irreversible inhibition results in a sustained elevation of endogenous NAE levels, making this compound a valuable tool for studying the physiological roles of these lipid mediators.[6][7]

Quantitative Data for this compound

The following tables summarize key quantitative data regarding the potency, selectivity, and in vivo effects of this compound.

Table 1: Potency and Selectivity of this compound

| Parameter | Value | Species | Notes | Reference |

| Ki | 0.23 µM | Not Specified | [6] | |

| IC50 (FAAH) | Not Specified | Not Specified | ||

| IC50 (FAAH-2) | >10 µM | Not Specified | Demonstrates high selectivity over FAAH-2. |

Table 2: In Vivo Effects of this compound on N-acylethanolamine Levels

| Tissue | NAE | Fold Increase (vs. Control) | Species | Dosage and Time | Reference |

| Brain | AEA | >10-fold | Mouse | 10 mg/kg, i.p. | [6] |

| Brain | PEA | >10-fold | Mouse | 10 mg/kg, i.p. | [6] |

| Brain | OEA | >10-fold | Mouse | 10 mg/kg, i.p. | [6] |

| Brain | AEA | Significant Increase | Mouse | 10 mg/kg, i.p. | [9] |

| Spinal Cord | AEA | Significant Increase | Mouse | 10 mg/kg, i.p. | [9] |

| Liver | AEA | Significant Elevation | Mouse | Not Specified | [7] |

| Liver | PEA | Significant Elevation | Mouse | Not Specified | [7] |

| Liver | OEA | Significant Elevation | Mouse | Not Specified | [7] |

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the N-acylethanolamine signaling pathway and the mechanism of this compound action.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of N-acylethanolamines in biochemical signaling - The UNT Interdisciplinary Environmental Chemistry Laboratory [venableslab.weebly.com]

- 3. mdpi.com [mdpi.com]

- 4. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-acylethanolamine metabolism with special reference to N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Preliminary In Vitro Studies of PF-3845

This compound is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide.[1] By inhibiting FAAH, this compound effectively increases the levels of anandamide, leading to a range of physiological effects mediated by cannabinoid receptors.[1] Its high selectivity and potent activity have made it a valuable tool for studying the endocannabinoid system and a potential therapeutic agent for various conditions, including inflammatory pain, anxiety, and cancer.[1][2] This guide provides a detailed overview of the core preliminary in vitro studies of this compound, focusing on its primary and secondary targets, with a comprehensive presentation of quantitative data, experimental protocols, and visual representations of its mechanisms of action.

Quantitative Data Summary

The in vitro potency and selectivity of this compound have been characterized across its primary target, FAAH, and a secondary, off-target discovery, Mycobacterium tuberculosis phenylalanyl-tRNA synthetase (Mtb PheRS). The following tables summarize the key quantitative data from various studies.

Table 1: In Vitro Inhibition of Fatty Acid Amide Hydrolase (FAAH)

| Target Species | Assay Type | Parameter | Value | Reference |

| Human | Biochemical | kinact/Ki | 14,310 M-1s-1 | [3] |

| Human | Biochemical | kinact/Ki | 40,300 ± 11,000 M-1s-1 | [4] |

| Human | Biochemical | IC50 | 7.2 nM | [4] |

| Murine (BV2 microglial cells) | Cell-based | IC50 | < 20 nM | [5] |

Table 2: In Vitro Activity Against Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

| Colo-205 | Human Colon Adenocarcinoma | IC50 | 52.55 µM | [2] |

| Colo-205 (with TRPV4 antagonist RN-1734) | Human Colon Adenocarcinoma | IC50 | 30.54 µM | [2] |

Table 3: In Vitro Inhibition of Mycobacterium tuberculosis Phenylalanyl-tRNA Synthetase (Mtb PheRS)

| Target | Assay Type | Parameter | Value | Reference |

| Mtb PheRS | Biochemical | Ki | ~0.73 ± 0.06 µM | [6][7] |

| Mtb H37Rv | Whole-cell | MIC | ~24 µM | [6][7] |

Key Experimental Protocols

This section details the methodologies for several key in vitro experiments that have been instrumental in characterizing the activity of this compound.

FAAH Inhibition Assay

This protocol is based on the methods used to determine the potency of this compound in inhibiting FAAH activity in cell lysates.

-

Objective: To quantify the inhibitory activity of this compound against FAAH.

-

Materials:

-

Procedure:

-

Cell Culture and Lysate Preparation: Culture BV2 microglial cells under standard conditions. Harvest the cells and prepare a membrane fraction by sonication and centrifugation.

-

Inhibition Reaction: Incubate the membrane fraction with varying concentrations of this compound for a predetermined time.

-

Hydrolysis Assay: Add radiolabeled anandamide ([3H]-AEA) to the reaction mixture and incubate for 30 minutes.[5]

-

Quantification: Stop the reaction and measure the amount of hydrolyzed [3H]-AEA using a scintillation counter.

-

Data Analysis: Calculate the concentration of this compound that inhibits 50% of FAAH activity (IC50).

-

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the viability of cancer cells.

-

Objective: To determine the cytotoxic effect of this compound on Colo-205 human colon adenocarcinoma cells.[2]

-

Materials:

-

Procedure:

-

Cell Seeding: Seed Colo-205 cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound and incubate for 48 hours.[2]

-

MTT Addition: Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a spectrophotometer.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.[2]

-

Western Blot Analysis for Signaling Proteins

This protocol is employed to investigate the effect of this compound on the expression and phosphorylation of proteins in specific signaling pathways.

-

Objective: To analyze the effect of this compound on the expression of CB1 and CB2 receptors in Colo-205 cells and the phosphorylation of ERK and NF-κB pathway components in bone marrow-derived macrophages (BMMs).[9][10]

-

Materials:

-

Procedure:

-